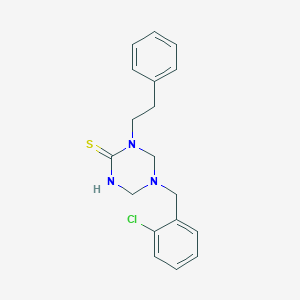
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazinane family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemische Und Physiologische Effekte
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial agents. It has also been found to inhibit the proliferation of cancer cells, which makes it a potential candidate for the development of anticancer agents. In addition, it has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. One of the directions is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the study of its potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Furthermore, the study of its potential use as an insecticide or herbicide can also be explored.
In conclusion, 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. It has been studied for its potential applications in various fields of science, including antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been suggested to interact with specific enzymes and receptors in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can be achieved through various methods. One of the commonly used methods involves the reaction of 2-phenylethylamine with 2-chlorobenzaldehyde in the presence of triethylamine, followed by the reaction with thiourea. The product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
|---|---|
Molekularformel |
C18H20ClN3S |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
5-[(2-chlorophenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H20ClN3S/c19-17-9-5-4-8-16(17)12-21-13-20-18(23)22(14-21)11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
InChI-Schlüssel |
ALPUHLXHBKUNFP-UHFFFAOYSA-N |
SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
Kanonische SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






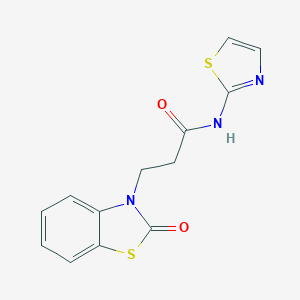
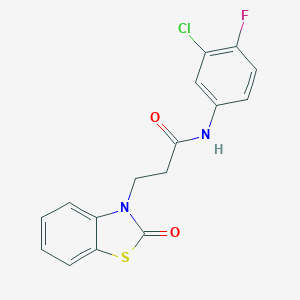
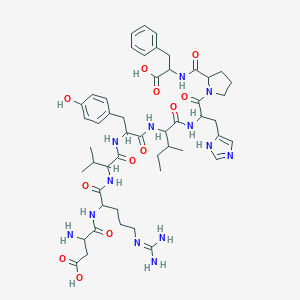
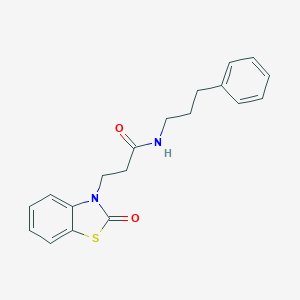

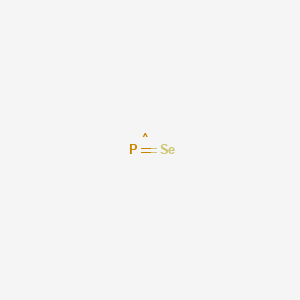



![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)